(2R,3S)-3-phenylisoserine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex processes. For example, the synthesis of “(2R,3S)-2,3-dimethylmorpholine hydrochloride” involves the reaction of 2,3-dimethyl-1,4-dioxane with hydrochloric acid. Another example is the synthesis of efinaconazole, which starts from 1- [ [ (2R,3S)-2- (2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole and 4-methylenepiperidine .Molecular Structure Analysis
The (2R,3S) notation indicates the configuration of the chiral centers in the molecule. The numbers 2 and 3 refer to the positions of the chiral centers in the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely. For example, (2R,3S)-2,3-dimethylmorpholine hydrochloride is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug in the treatment of certain diseases.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of (2R,3S)-2,3-Dichlorobutane have been determined .Scientific Research Applications
Application in Synthetic Chemistry
Specific Scientific Field
Summary of the Application
“(2R,3S)-3-Phenylisoserine Hydrochloride” is used in the synthetic preparation of the catalytic asymmetric synthesis of both syn- and anti-β-amino alcohols .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be used as a chiral building block in the synthesis of more complex molecules .
Results or Outcomes
The outcomes of such syntheses would be the production of both syn- and anti-β-amino alcohols . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed.
Application in Pest Control
Specific Scientific Field
Summary of the Application
“(2R,3S)-3-Phenylisoserine Hydrochloride” is also used for the synthesis of N-benzoylphenylisoserinates of Lactarius sesquiterpenoid alcohols and is responsible for their antifeedant properties against storage pests .
Methods of Application or Experimental Procedures
This compound is used in the synthesis of N-benzoylphenylisoserinates of Lactarius sesquiterpenoid alcohols. These compounds have been found to have antifeedant properties against storage pests .
Results or Outcomes
The result of this application is the production of compounds that deter pests from feeding, thus protecting stored products from damage .
Safety And Hazards
properties
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJZSGZNPDLQAJ-KZYPOYLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564249 | |
Record name | (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-phenylisoserine hydrochloride | |
CAS RN |
132201-32-2 | |
Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132201-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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